![molecular formula C16H21NO3 B5543238 [4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5543238.png)

[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

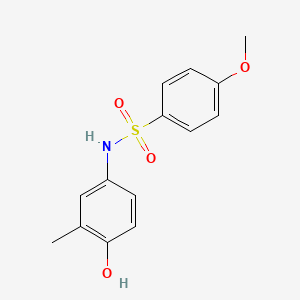

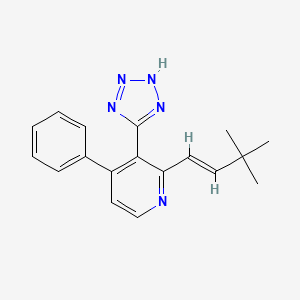

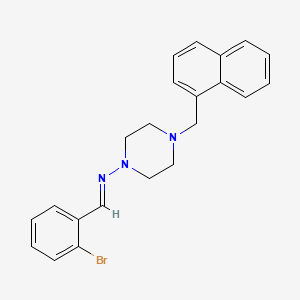

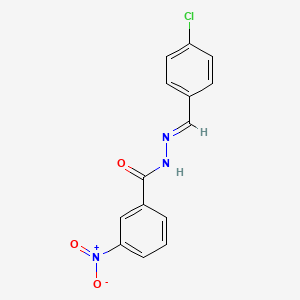

The synthesis of compounds related to “[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol” involves multiple steps, including the transformation of indanone or tetralone to cyanohydrin, followed by hydrogenolysis, lactamization, and reduction. These steps facilitate the creation of bicyclic aryl piperidine and homopiperidine structures, which are essential in building the complex structure of the target compound (O’Donnell et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to “[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol” can be analyzed through crystallography. For instance, the crystal structure of certain derivatives reveals nearly planar conformations except for their seven-membered oxazepine rings, which exhibit unique packing styles due to intermolecular hydrogen bonds and stacking interactions (Ohishi et al., 1995).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including dehydrogenative synthesis, where ruthenium-catalyzed reactions play a significant role in forming aryl substituted derivatives. This method highlights the compound's ability to participate in complex chemical transformations, leading to a broad range of potential chemical properties and applications (Xie et al., 2014).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

A general approach to preparing bicyclic aryl piperidines and aryl homopiperidines involves converting indanone or tetralone to cyanohydrin, which is subjected to hydrogenolysis followed by lactamization and reduction. This method could potentially be applied or adapted for the synthesis of compounds with structural similarities to "[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol" (O’Donnell et al., 2004).

Methanol as a Reactant in Organic Synthesis

Methanol's role as a potential hydrogen source and C1 synthon in chemical synthesis and energy technologies highlights its utility in organic synthesis. This includes its use in selective N-methylation of amines using RuCl3.xH2O as a catalyst, showcasing methanol's versatility as both a C1 synthon and H2 source (Sarki et al., 2021). Additionally, the stereoselective nucleophilic substitution of oxazepam in acidic methanol and ethanol suggests potential synthetic pathways involving methanol for structurally complex molecules, including those related to "[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol" (Yang et al., 1996).

Catalytic Applications

The iridium-catalyzed direct C–C coupling of methanol and allenes to furnish higher alcohols incorporating all-carbon quaternary centers demonstrates methanol's capacity to serve as a one-carbon building block in fine chemical synthesis. This could be relevant for developing synthetic routes or understanding the reactivity of compounds like "[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol" (Moran et al., 2011).

Methanol Utilization and Energy Storage

The conversion of CO2 to methanol presents a method for reducing CO2 emissions, with methanol acting as a clean-burning fuel and a convenient energy carrier for hydrogen storage and conservation. Understanding the chemical properties and potential applications of methanol can provide insights into its role in the synthesis and application of complex molecules like "[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol" (Dalena et al., 2018).

Orientations Futures

The study of indene derivatives and other complex organic molecules is a vibrant field of research with potential applications in drug discovery, materials science, and other areas . This specific compound could be of interest in these contexts, but more research would be needed to fully understand its properties and potential uses.

Propriétés

IUPAC Name |

2,3-dihydro-1H-inden-5-yl-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-10-12-9-17(6-7-20-11-12)16(19)15-5-4-13-2-1-3-14(13)8-15/h4-5,8,12,18H,1-3,6-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRYJIPMRKPMQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)N3CCOCC(C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)

![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)

![N-[(2,5-dioxo-1-pyrrolidinyl)methyl]-N-phenyl-2-furamide](/img/structure/B5543235.png)